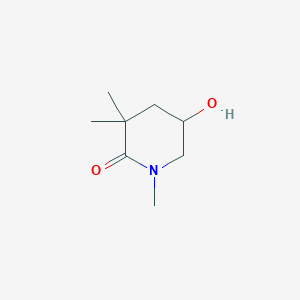
5-Hydroxy-1,3,3-trimethylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1,3,3-trimethylpiperidin-2-one is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol This compound is a derivative of piperidin-2-one, a versatile building block in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,3,3-trimethylpiperidin-2-one can be achieved through several methods. One common approach involves the alkylation of piperidin-2-one derivatives. For instance, the hydroxyl group can be protected or unprotected during the alkylation process, which affects the consumption of reagents like s-BuLi (sec-butyllithium) and the diastereomeric excess of the product . The reaction typically involves the use of commercially available starting materials such as D-plenylglycinol and delta-valerolactone .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of readily available raw materials and optimized reaction conditions to ensure high yields and purity. The process may include steps such as protection and deprotection of functional groups, alkylation, and purification through techniques like flash chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1,3,3-trimethylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydride (NaH) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Hydroxy-1,3,3-trimethylpiperidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxy-1,3,3-trimethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its biological activity. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methylpiperidin-2-one: A similar compound with a methyl group at the 3-position, used in the synthesis of pharmaceuticals.
1-Methyl-2-pyridone: Another piperidone derivative with applications in medicinal chemistry.
Uniqueness
5-Hydroxy-1,3,3-trimethylpiperidin-2-one is unique due to the presence of the hydroxyl group at the 5-position and the trimethyl substitution pattern. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
5-hydroxy-1,3,3-trimethylpiperidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-8(2)4-6(10)5-9(3)7(8)11/h6,10H,4-5H2,1-3H3 |
InChI Key |
KCTCZJXAPCOSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN(C1=O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



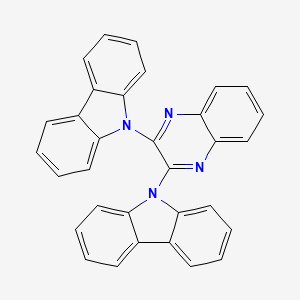
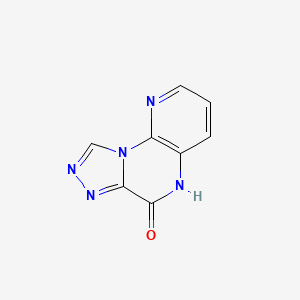
![Ir[dF(F)ppy]2(dtbbpy)PF6](/img/structure/B14787850.png)
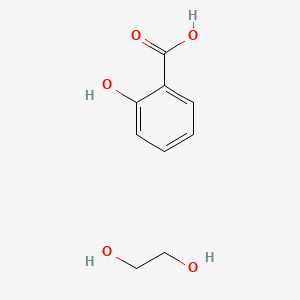
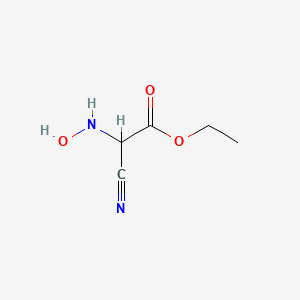
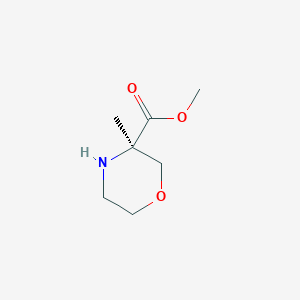
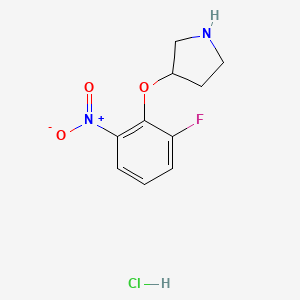
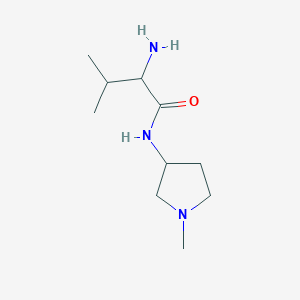
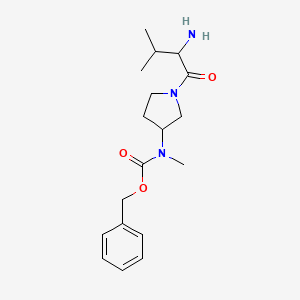
![2-[Methyl(phenylmethoxycarbonyl)amino]pent-4-enoic acid](/img/structure/B14787925.png)
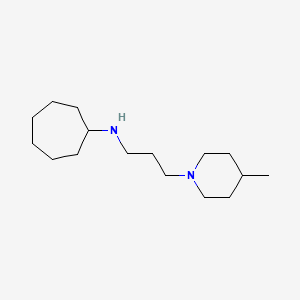
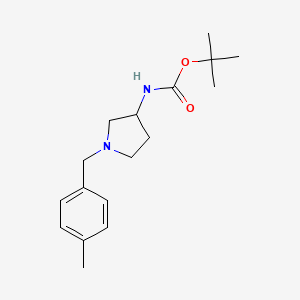
![[2-[(3,4-Dimethylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B14787938.png)
